Kappa-Opioid Receptor Affinity: Decahydroquinoxaline vs. Prototypical Agonists and Enantiomeric Forms
In a direct head-to-head pharmacological evaluation, the cis/trans configured decahydroquinoxaline compound 7 demonstrated a κ-opioid receptor binding affinity Ki of 0.35 nM [1]. This affinity exceeds that of the classic κ-agonist U-50,488 (Ki = 1.2 nM under comparable conditions) and approaches that of GR-89,696 (Ki = 0.09 nM) [1]. Critically, stereochemistry dictates functional outcome: the (+)-(4aR,5S,8aS)-configured enantiomer 7b exhibits an EC50 of 2.0 nM in the [35S]GTPγS functional assay, whereas its enantiomer 7a shows a 500-fold reduction in potency with an EC50 of 1000 nM [1]. This stereochemical sensitivity is not present in achiral piperazine-based κ-ligands [2].
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki) and functional activity (EC50) |
|---|---|
| Target Compound Data | DHQ derivative compound 7: Ki = 0.35 nM; enantiomer 7b: EC50 = 2.0 nM; enantiomer 7a: EC50 = 1000 nM |
| Comparator Or Baseline | U-50,488: Ki ≈ 1.2 nM; GR-89,696: Ki = 0.09 nM; enantiomer 7a: EC50 = 1000 nM |
| Quantified Difference | DHQ compound 7 exhibits ~3.4-fold higher affinity than U-50,488; enantiomer 7b shows 500-fold greater potency than enantiomer 7a; enantiomer 7b displays high selectivity over μ, δ, σ1, and σ2 receptors |
| Conditions | In vitro radioligand binding assay (human κ-opioid receptor) and [35S]GTPγS functional assay |
Why This Matters
Procurement of stereochemically defined decahydroquinoxaline building blocks enables rational design of conformationally restricted κ-agonists with predictable, tunable pharmacology—an outcome unattainable with flexible piperazine scaffolds or racemic mixtures.
- [1] Molenveld P, Bouzanne des Mazery R, Sterk GJ, Storcken RP, Autar R, van Oss B, et al. Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines. Bioorg Med Chem Lett. 2015;25(22):5326-5330. doi:10.1016/j.bmcl.2015.09.040. View Source
- [2] Bourgeois C, Werfel E, Schepmann D, Wünsch B. Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorg Med Chem. 2014;22(13):3316-3324. View Source
